

Mefentrifluconazole: A Comprehensive Technical Guide to its Antifungal Spectrum and Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mefentrifluconazole

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Introduction

Mefentrifluconazole, marketed under trade names such as Revysol®, is a novel isopropanol-azole fungicide belonging to the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3).[1] It represents a significant advancement in the management of a broad spectrum of plant pathogenic fungi. Its unique molecular structure, featuring a flexible isopropanol unit, allows it to bind effectively to the target enzyme, cytochrome P450 sterol 14 α -demethylase (CYP51), even in fungal strains that have developed resistance to other DMI fungicides. This technical guide provides an in-depth overview of the spectrum of activity of **Mefentrifluconazole** against key plant pathogenic fungi, presenting quantitative data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Mefentrifluconazole's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Specifically, it targets and potently inhibits the CYP51 enzyme, which is crucial for the C14-demethylation of sterol precursors. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates within the fungal cell. The consequences of this disruption are severe, leading to

impaired membrane integrity and function, ultimately inhibiting fungal growth and development. [3][4]



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Figure 1: Mefentrifluconazole's inhibition of the ergosterol biosynthesis pathway.

Spectrum of Activity: Quantitative Data

Mefentrifluconazole exhibits a broad spectrum of activity against a wide range of economically important plant pathogenic fungi. The following tables summarize its efficacy, primarily presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

Pathogen	Disease	Crop(s)	EC50 (µg/mL) - Mycelial Growth	EC50 (µg/mL) - Germ Tube Elongation	Reference(s))
Alternaria solani	Early Blight	Potato, Tomato	Median: 0.013 (WT isolates)	Not Reported	[1] [5]
Botrytis cinerea	Gray Mold	Various	0.124 ± 0.025	0.015 ± 0.008	[6]
Cercospora sojina	Frogeye Leaf Spot	Soybean	Not specifically reported, but effective control observed in field trials.	Not Reported	[7] [8]
Colletotrichu m scovillei	Anthrachnose	Pepper	0.462 ± 0.138	0.359 ± 0.263	[9]
Fusarium pseudogrami nearum	Crown Rot	Cereals	Mean: 1.06	Not Reported	[10]
Monilinia fruticola	Brown Rot	Peach	Mean: 0.003	Not Reported	[11]
Phakopsora pachyrhizi	Asian Soybean Rust	Soybean	Not specifically reported, but effective control observed in field trials.	Not Reported	[7]
Rhizoctonia solani	Root and Stem Rot	Various	Efficacy demonstrated in vivo,	Not Reported	[12] [13] [14]

			specific EC50 values not detailed in provided abstracts.		
Zymoseptoria tritici	Septoria Tritici Blotch	Wheat	Wide range of sensitivities observed, with EC50 values varying significantly among European populations.	Not Reported	[15]
Podosphaera xanthii	Powdery Mildew	Cucumber	Cross-resistance observed with other DMIs, but still demonstrates activity.	Not Reported	[16] [17]

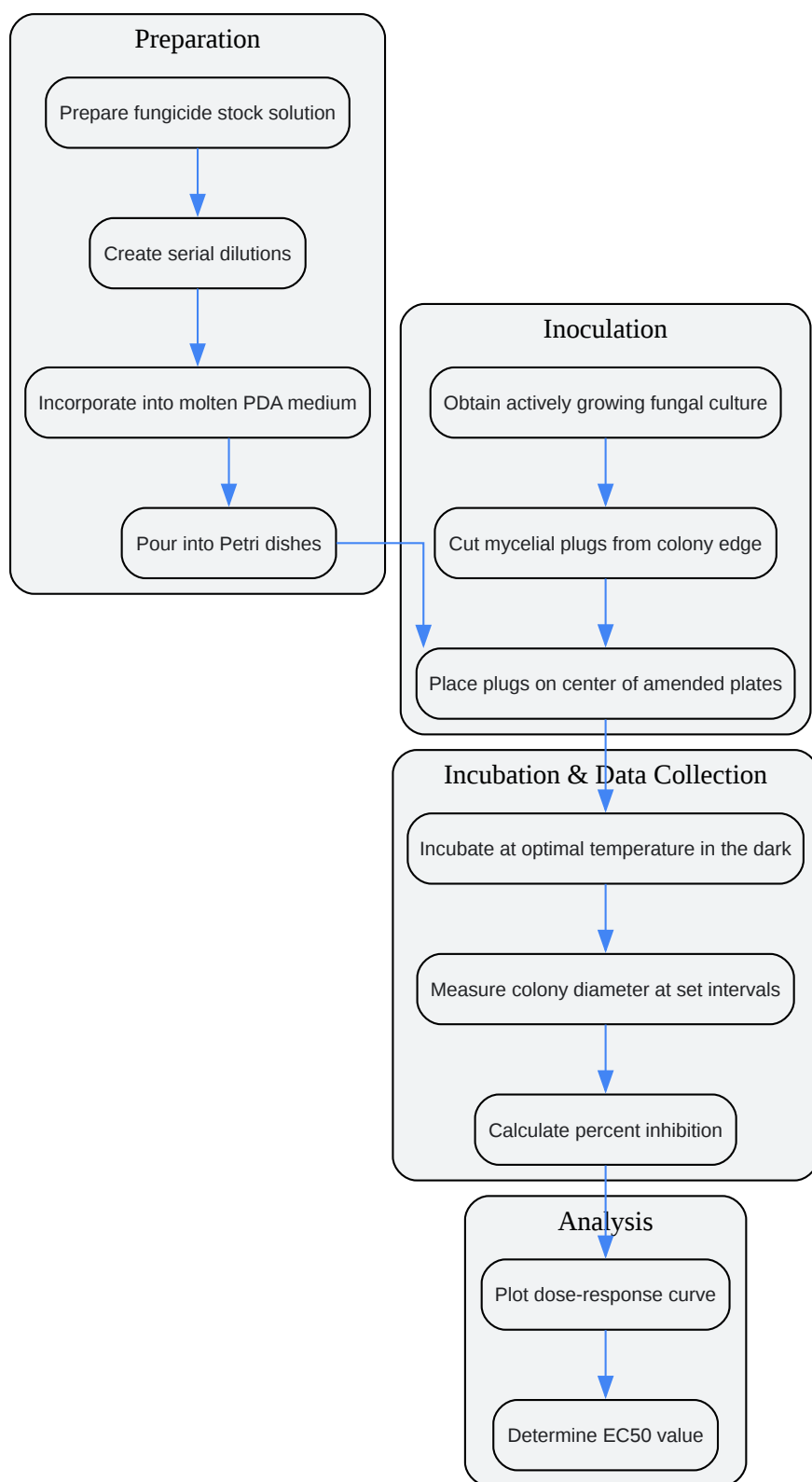
Note: The EC50 values can vary depending on the specific isolate, experimental conditions, and the methodology used. Wild-type (WT) isolates are those considered to have baseline sensitivity to the fungicide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of a fungicide's activity and for comparing data across different studies. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.



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Figure 2: Workflow for the in vitro mycelial growth inhibition assay.

Materials:

- Pure culture of the target fungus
- Potato Dextrose Agar (PDA)
- **Mefentrifluconazole** (analytical grade)
- Sterile distilled water
- Solvent for fungicide (e.g., acetone or DMSO, if necessary)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5-7 mm diameter)
- Incubator
- Calipers or ruler

Procedure:

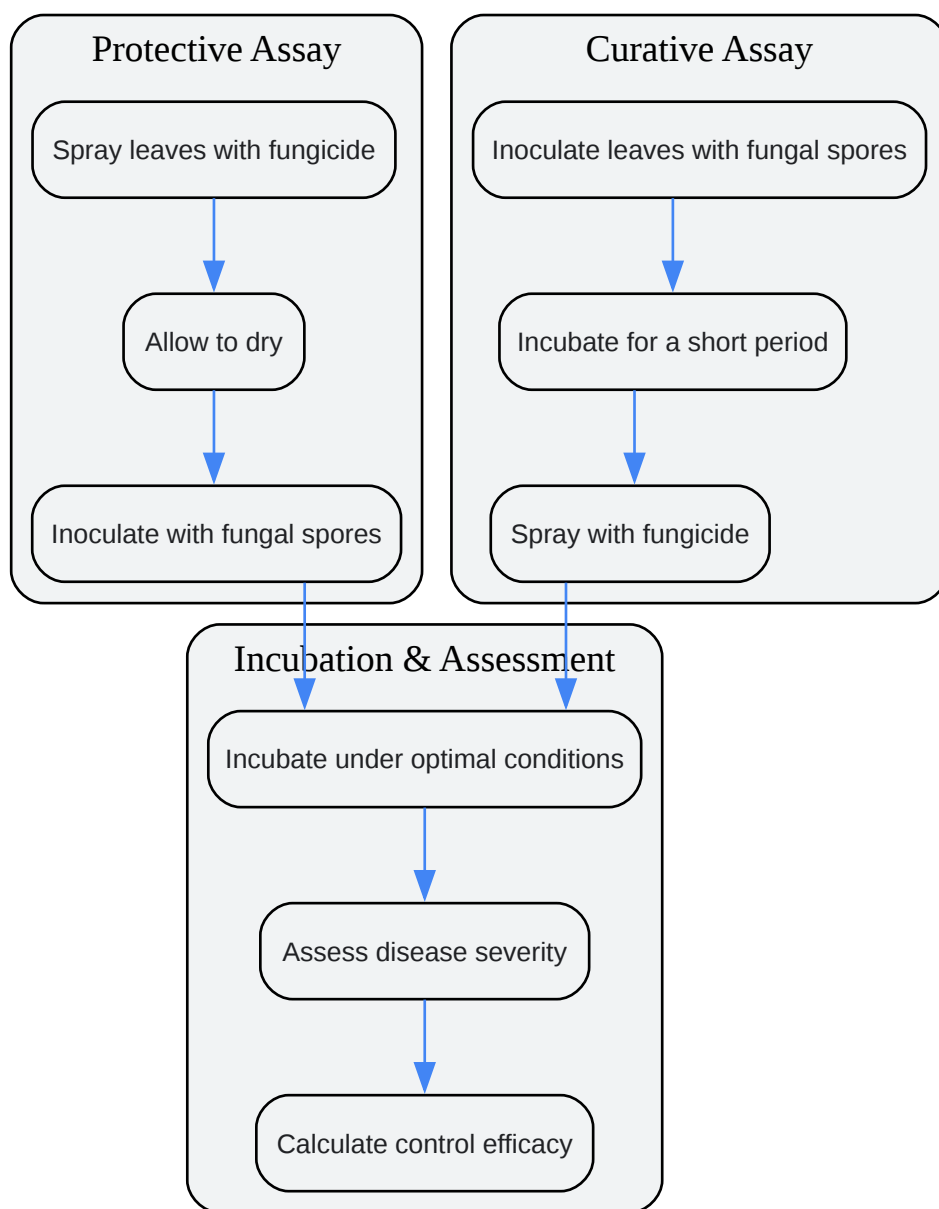
- Fungicide Stock Solution: Prepare a stock solution of **Mefentrifluconazole** in a suitable solvent at a high concentration (e.g., 1000 µg/mL).
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
- Amended Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final desired concentrations. For the control, add only the solvent at the same volume used for the highest fungicide concentration.
- Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place a single plug, mycelium-side down, in the center of each amended

and control plate.

- Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached near-full growth.
- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - Inhibition (%) = $[(dc - dt) / dc] \times 100$
 - Where:
 - dc = average diameter of the colony on the control plate
 - dt = average diameter of the colony on the treated plate
- EC50 Determination: Use probit analysis or non-linear regression to plot the percentage inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

In Vivo Protective and Curative Efficacy Assay on Detached Leaves

This assay evaluates the ability of a fungicide to protect a plant from infection and to cure an existing infection.



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Figure 3: Workflow for in vivo protective and curative efficacy assays.

Materials:

- Healthy, young, detached leaves from the host plant
- **Mefentrifluconazole** formulation
- Spore suspension of the target fungus at a known concentration

- Sterile distilled water
- Wetting agent (e.g., Tween 20)
- Handheld sprayer
- Moist chambers (e.g., Petri dishes with moist filter paper)
- Growth chamber or incubator with controlled light, temperature, and humidity

Procedure:

Protective Assay:

- Fungicide Application: Prepare different concentrations of **Mefentrifluconazole** in water with a wetting agent. Spray the adaxial and abaxial surfaces of the detached leaves with the fungicide solutions until runoff. Control leaves are sprayed with water and the wetting agent only.
- Drying: Allow the leaves to air dry for a specified period (e.g., 24 hours).
- Inoculation: Inoculate the treated leaves with a spore suspension of the pathogen. This can be done by spraying the suspension or by placing droplets of the suspension onto the leaf surface.
- Incubation: Place the inoculated leaves in moist chambers and incubate them under conditions favorable for disease development (e.g., specific temperature, light, and humidity).
- Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion size or by using a disease rating scale.
- Efficacy Calculation: Calculate the protective efficacy using the formula:
 - $\text{Efficacy (\%)} = [(\text{Severity in control} - \text{Severity in treatment}) / \text{Severity in control}] \times 100$

Curative Assay:

- Inoculation: Inoculate healthy, detached leaves with a spore suspension of the pathogen.
- Initial Incubation: Incubate the inoculated leaves in moist chambers for a period that allows for spore germination and initial infection but before visible symptoms appear (e.g., 24 hours).
- Fungicide Application: After the initial incubation, spray the leaves with different concentrations of **Mefentrifluconazole** as described for the protective assay.
- Further Incubation: Return the leaves to the moist chambers and continue to incubate them under optimal conditions for disease development.
- Disease Assessment: Assess disease severity as described for the protective assay.
- Efficacy Calculation: Calculate the curative efficacy using the same formula as for the protective assay.

Conclusion

Mefentrifluconazole is a potent, broad-spectrum fungicide that provides a valuable tool for the management of a wide array of plant pathogenic fungi. Its novel isopropanol-azole structure confers high intrinsic activity and a favorable toxicological profile. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of plant pathology and fungicide development, facilitating further research and the development of effective and sustainable disease management strategies. The continued monitoring of fungal populations for shifts in sensitivity to **Mefentrifluconazole** will be crucial for ensuring its long-term efficacy.

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- To cite this document: BenchChem. [Mefentrifluconazole: A Comprehensive Technical Guide to its Antifungal Spectrum and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027861#mefentrifluconazole-spectrum-of-activity-against-plant-pathogenic-fungi>]

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